5-Amino-1-methyl-1H-imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-methyl-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-methyl-1H-imidazol-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-imidazol-2-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a nickel or palladium complex, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 4-amino-3-methyl-1H-imidazol-2-one often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as crystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-3-methyl-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2,4-dione derivatives, while substitution reactions can produce a variety of N-substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
4-Amino-3-methyl-1H-imidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of 4-amino-3-methyl-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-1H-imidazol-2-one
- 3-Methyl-1H-imidazol-2-one
- 4-Amino-5-methyl-1H-imidazol-2-one
Comparison: 4-Amino-3-methyl-1H-imidazol-2-one is unique due to the presence of both an amino group and a methyl group on the imidazole ring. This combination of substituents imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the amino group enhances its nucleophilicity, making it more reactive in substitution reactions .
Eigenschaften
Molekularformel |
C4H7N3O |
---|---|
Molekulargewicht |
113.12 g/mol |
IUPAC-Name |
4-amino-3-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C4H7N3O/c1-7-3(5)2-6-4(7)8/h2H,5H2,1H3,(H,6,8) |
InChI-Schlüssel |
YLNUTNZJPRHHTE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CNC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.